molecular formula C5H8O4 B125679 (2R)-2-hydroxy-4-oxopentanoic acid CAS No. 150337-73-8

(2R)-2-hydroxy-4-oxopentanoic acid

Cat. No. B125679
M. Wt: 132.11 g/mol
InChI Key: QTSNVMMGKAPSRT-SCSAIBSYSA-N
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Description

(2R)-2-hydroxy-4-oxopentanoic acid, also known as 2-ketogluconic acid (2-KGA), is a five-carbon sugar acid that plays a crucial role in various biochemical processes. This compound is a key intermediate in the metabolic pathway of glucose, and it is produced by the oxidation of glucose through the pentose phosphate pathway. 2-KGA has been extensively studied for its potential applications in the fields of microbiology, pharmaceuticals, and biotechnology.

Mechanism Of Action

The mechanism of action of 2-KGA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. 2-KGA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cell walls and nucleic acids, leading to the disruption of microbial growth and proliferation.

Biochemical And Physiological Effects

2-KGA has been shown to have various biochemical and physiological effects on microorganisms and mammalian cells. In microorganisms, 2-KGA has been shown to inhibit the growth and proliferation of various bacterial and fungal species. In mammalian cells, 2-KGA has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to regulate glucose metabolism and insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-KGA in lab experiments include its stability, low toxicity, and ability to inhibit microbial growth. However, the limitations of using 2-KGA include its high cost, limited availability, and potential interference with other metabolic pathways.

Future Directions

There are several future directions for the study of 2-KGA, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and biotechnology, and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential of 2-KGA as a therapeutic agent for various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 2-KGA is a five-carbon sugar acid that plays a crucial role in various biochemical processes. It can be synthesized through various methods and has potential applications in microbiology, pharmaceuticals, and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-KGA can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the oxidation of glucose using strong oxidizing agents such as nitric acid or potassium permanganate. Enzymatic synthesis involves the use of glucose dehydrogenase or glucose oxidase enzymes to catalyze the oxidation of glucose to 2-KGA. Microbial fermentation involves the use of microorganisms such as Gluconobacter oxydans or Pseudomonas aeruginosa to convert glucose to 2-KGA.

Scientific Research Applications

2-KGA has been extensively studied for its potential applications in various scientific fields. In microbiology, 2-KGA has been shown to have antimicrobial properties against a wide range of bacteria and fungi. In pharmaceuticals, 2-KGA has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In biotechnology, 2-KGA has been studied for its potential use as a platform chemical for the production of various chemicals and materials.

properties

CAS RN

150337-73-8

Product Name

(2R)-2-hydroxy-4-oxopentanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2R)-2-hydroxy-4-oxopentanoic acid

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1

InChI Key

QTSNVMMGKAPSRT-SCSAIBSYSA-N

Isomeric SMILES

CC(=O)C[C@H](C(=O)O)O

SMILES

CC(=O)CC(C(=O)O)O

Canonical SMILES

CC(=O)CC(C(=O)O)O

synonyms

Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI)

Origin of Product

United States

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